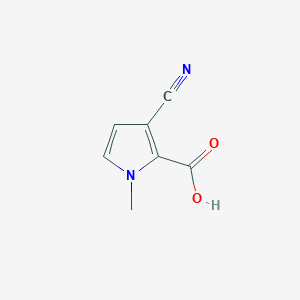
3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a cyano group (-CN) at the 3-position, a methyl group (-CH3) at the 1-position, and a carboxylic acid group (-COOH) at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can also play a role in the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxylic acid: Lacks the cyano and methyl groups, making it less versatile in certain reactions.
3-Cyano-1H-pyrrole-2-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and solubility.
3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which can influence its binding properties and reactivity.
Uniqueness
3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the cyano, methyl, and carboxylic acid groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
7126-45-6 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-cyano-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-3-2-5(4-8)6(9)7(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
FAUNUNUEPUJUJF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



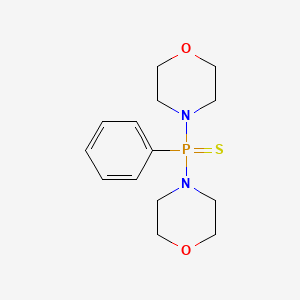
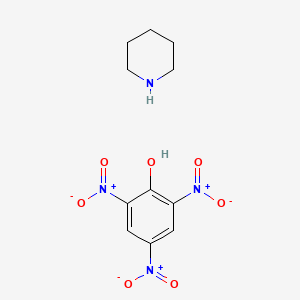
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
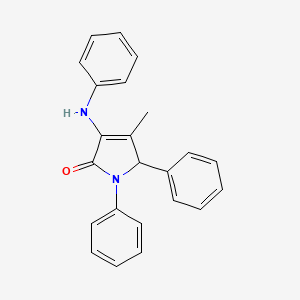
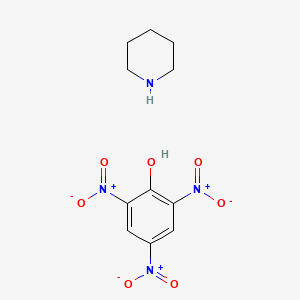

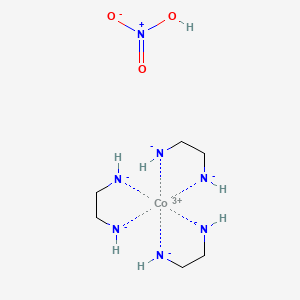

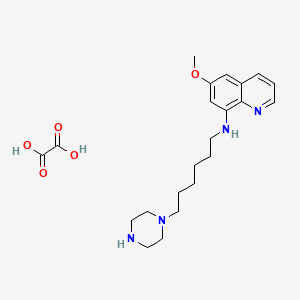
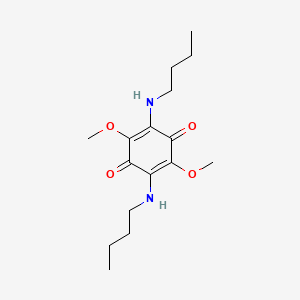
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
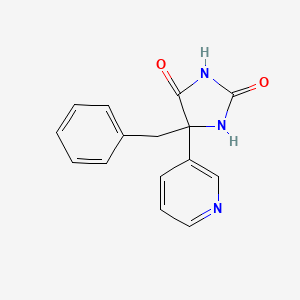
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
